IL-6-Induced Stat3 Activation Inhibition: Kansuinin A (IC50 7.2 μM) Demonstrates Potency Comparable to Kansuinin B in Human Hepatoma Cells
Kansuinin A inhibits IL-6-induced Stat3 activation with an IC50 of approximately 7.2 μM in HepG2 human hepatoma cells, a potency comparable to Kansuinin B (IC50 ~6.5 μM) within the same experimental system [1]. The inhibition mechanism involves sustained ERK1/2 activation, which increases Stat3 serine phosphorylation and SOCS-3 expression, ultimately blocking IL-6-induced signal transduction [1].
| Evidence Dimension | IL-6-induced Stat3 activation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.2 μM |
| Comparator Or Baseline | Kansuinin B: IC50 = 6.5 μM |
| Quantified Difference | Kansuinin A is 1.1-fold less potent than Kansuinin B (difference: 0.7 μM) |
| Conditions | HepG2 human hepatoma cells stimulated with IL-6 (20 ng/mL); Stat3 phosphorylation measured via Western blot |
Why This Matters
This quantitative inhibition profile positions Kansuinin A as a valuable tool compound for IL-6/Stat3 pathway studies where dual ERK1/2 engagement is experimentally desirable.
- [1] Chang JS, et al. Kansuinine A and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation. Planta Med. 2010;76(14):1544-9. DOI: 10.1055/s-0030-1249805. PMID: 20379953. View Source
